![molecular formula C14H8ClF3O2 B13952831 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid CAS No. 505082-84-8](/img/structure/B13952831.png)
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid
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Overview
Description
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is an organic compound with the molecular formula C14H8ClF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chloro and trifluoromethyl group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a significant reaction for this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used in specific oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: A closely related compound with similar chemical properties.
4-(Trifluoromethyl)benzoic acid: Another related compound used in similar applications.
Uniqueness
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications.
Biological Activity
4-(2-Chloro-5-(trifluoromethyl)phenyl)benzoic acid, a compound characterized by its unique trifluoromethyl and chloro substituents, has garnered attention in various fields of biological research. This article synthesizes available literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.
The compound belongs to the class of benzoic acids and can be synthesized through various chemical reactions, including acylation and nucleophilic substitution. Its structural formula is represented as follows:
Antibacterial Activity
Research indicates that derivatives of 4-(trifluoromethyl)benzoic acid exhibit notable antibacterial properties. In a study involving salicylanilide derivatives, these compounds demonstrated significant activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) with minimal inhibitory concentrations (MICs) as low as 1 μmol/L . Specifically, the presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability and efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antibacterial Activity of Salicylanilide Derivatives
Compound | MIC (μmol/L) | Target Organism |
---|---|---|
4a | ≤ 1 | M. tuberculosis |
4b | ≥ 0.49 | Bacillus subtilis |
4c | > 500 | Escherichia coli |
Antifungal Activity
The antifungal potential of compounds related to 4-(trifluoromethyl)benzoic acid has also been explored. In vitro studies showed that certain salicylanilide esters exhibited antifungal activity against various molds, with MICs comparable to standard antifungal agents . However, the specific activity against common fungal pathogens was variable.
Table 2: Antifungal Activity of Salicylanilide Esters
Compound | MIC (μmol/L) | Target Organism |
---|---|---|
5a | ≤ 62.5 | Candida albicans |
5b | ≥ 125 | Aspergillus niger |
Anticancer Activity
Emerging studies have begun to investigate the anticancer properties of this compound and its derivatives. The structure-activity relationship (SAR) analyses indicate that modifications at the benzoic acid moiety can significantly influence cytotoxicity against various cancer cell lines. For instance, certain derivatives showed promising results in inhibiting cell proliferation in breast and lung cancer models .
Case Study: Anticancer Efficacy
In a recent study, a series of derivatives based on the benzoic acid framework were evaluated for their ability to inhibit cancer cell growth. The findings revealed that specific substitutions led to enhanced cytotoxicity with IC50 values ranging from 10 to 30 μM against several cancer cell lines .
Table 3: Anticancer Activity of Benzoic Acid Derivatives
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
6a | 15 | MCF-7 (Breast Cancer) |
6b | 25 | A549 (Lung Cancer) |
Properties
CAS No. |
505082-84-8 |
---|---|
Molecular Formula |
C14H8ClF3O2 |
Molecular Weight |
300.66 g/mol |
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-5-10(14(16,17)18)7-11(12)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) |
InChI Key |
OPTVEOGEPSMNOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
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